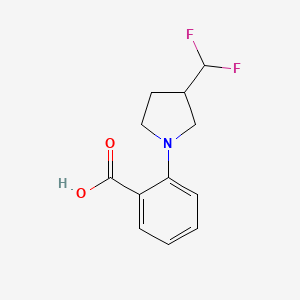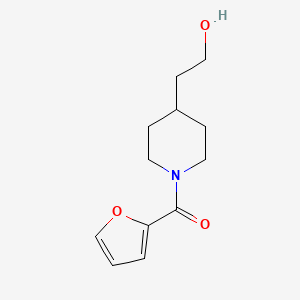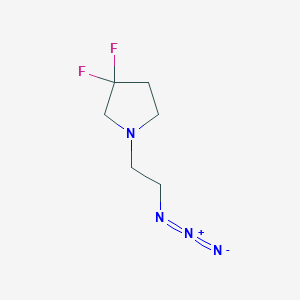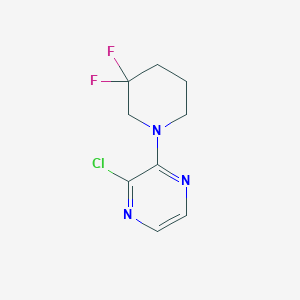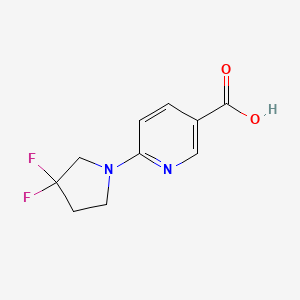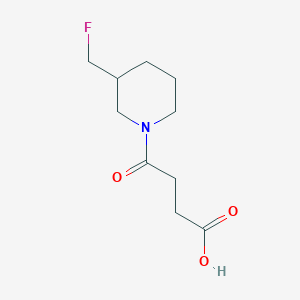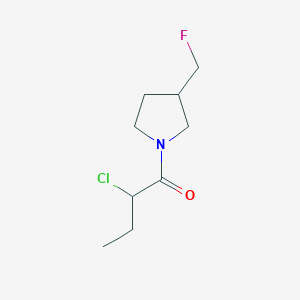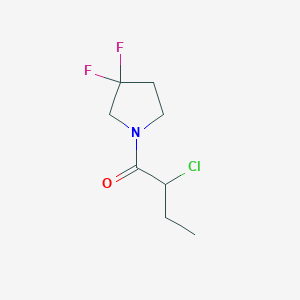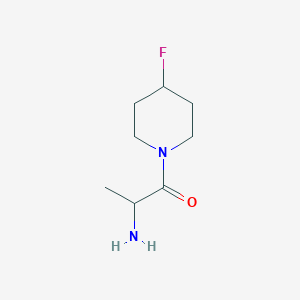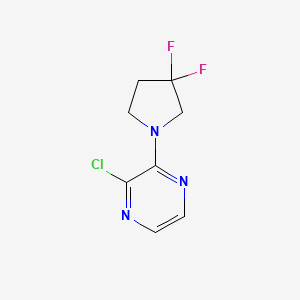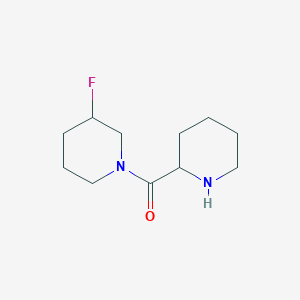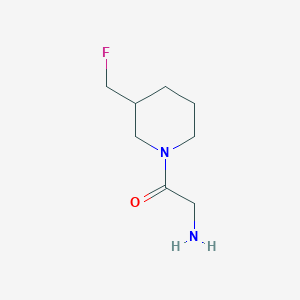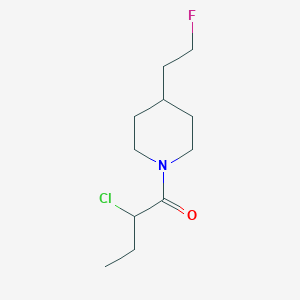
3-氟哌啶-1-甲酰胺
描述
3-Fluoropiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C6H12FN3 and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoropiperidine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropiperidine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计和药代动力学
3-氟哌啶-1-甲酰胺: 因其改善药代动力学特性的能力而被用于药物设计。将氟原子引入药物候选物中,由于C–F键能高,已知可以提高代谢稳定性。 它还允许修改诸如pKa之类的关键特性,这可以微调极性和亲脂性,从而可能提高溶解度和膜渗透性 .
分子支架的构象分析
在分析化学领域,3-氟哌啶-1-甲酰胺作为分子支架提供构象刚性。 计算研究表明,溶剂化和溶剂极性显着影响氟化化合物的构象行为,从而导致构象刚性分子支架的设计 .
生物活性哌啶的合成
该化合物在合成各种哌啶衍生物中起着至关重要的作用,这些衍生物对于构建生物活性分子至关重要。 近年来,分子内和分子间反应的进展导致了取代哌啶、螺哌啶、稠合哌啶和哌啶酮的形成,所有这些都具有重要的药理学应用 .
除草剂的开发
3-氟哌啶-1-甲酰胺: 衍生物已被探索用于其除草作用。 将氟原子掺入此类分子中可以导致开发具有增强功效的新除草剂 .
作用机制
Target of Action
Similar compounds such as piperine-carboximidamide hybrids have been reported to target egfr, braf, and cdk2 .
Mode of Action
It is known that fluorinated compounds can interact with their targets through established delocalization forces such as charge–dipole interactions and hyperconjugation .
Biochemical Pathways
Piperine-carboximidamide hybrids, which may share some similarities, have been reported to exert antiproliferative activity via a multi-targeted inhibitory pathway .
Pharmacokinetics
It is known that the incorporation of fluorine into drug lead candidates can improve their pharmacokinetic and physicochemical properties . For example, the high carbon-fluorine bond energy increases metabolic stability .
Result of Action
Similar compounds have been reported to have antiproliferative activity .
Action Environment
It is known that solvent polarity plays a major role in the conformational behavior of fluorinated compounds .
生化分析
Biochemical Properties
3-Fluoropiperidine-1-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and thereby affecting cellular signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in cancer treatment.
Cellular Effects
The effects of 3-Fluoropiperidine-1-carboximidamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by targeting key signaling pathways such as the EGFR and BRAF pathways . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 3-Fluoropiperidine-1-carboximidamide exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound inhibits the activity of enzymes like CDK2 by binding to their active sites, preventing their interaction with substrates . This inhibition leads to changes in gene expression and cellular function, contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoropiperidine-1-carboximidamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 3-Fluoropiperidine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
3-Fluoropiperidine-1-carboximidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, it may affect metabolic flux and metabolite levels, contributing to its therapeutic and toxic effects.
Transport and Distribution
The transport and distribution of 3-Fluoropiperidine-1-carboximidamide within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in target tissues determine its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-Fluoropiperidine-1-carboximidamide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells influences its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
3-fluoropiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN3/c7-5-2-1-3-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXHUCYETFECDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


